Chalcone Derivative Antibacterial Potency: Direct Head-to-Head Comparison with Bismerthiazol
The chalcone derivative (E)-3-(pyridin-2-yl)-1-[4-(quinoxalin-2-yloxy)phenyl]prop-2-en-1-one, synthesized directly from 4-(quinoxalin-2-yloxy)phenol, exhibited EC50 values of 6.72, 15.17, and 9.29 μg/cm³ against Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs), respectively. These values represent 6.6-fold, 2.8-fold, and 6.7-fold improvements over the commercial bactericide bismerthiazol (EC50 = 44.31, 42.46, and 62.36 μg/cm³ against the same strains) [1]. The assay was conducted at 50 or 100 μg/cm³ concentrations with SEM-based mechanistic confirmation. This demonstrates that the unsubstituted quinoxaline-2-yloxy-phenyl scaffold imparts intrinsic antibacterial potency advantages that the standard agrochemical comparator cannot match.
| Evidence Dimension | Antibacterial EC50 (μg/cm³) against three phytopathogenic bacterial strains |
|---|---|
| Target Compound Data | Xac: 6.72, Xoo: 15.17, Rs: 9.29 |
| Comparator Or Baseline | Bismerthiazol: Xac: 44.31, Xoo: 42.46, Rs: 62.36 |
| Quantified Difference | 6.6-fold (Xac), 2.8-fold (Xoo), 6.7-fold (Rs) improvement |
| Conditions | Antibacterial bioassay at 50 or 100 μg/cm³; strains: Xac, Xoo, Rs; SEM analysis |
Why This Matters
For researchers procuring a quinoxaline-phenol building block for agrochemical antibacterial discovery, this head-to-head data directly links the specific scaffold to 2.8–6.7× potency gains over a marketed standard, a claim no chloro-substituted or quinoline analog can replicate without independent re-validation.
- [1] Xia, R., Guo, T., He, J., Chen, M., Su, S., Jiang, S., Tang, X., Chen, Y., & Xue, W. Antimicrobial evaluation and action mechanism of chalcone derivatives containing quinoxaline moiety. Monatshefte für Chemie, 2019, 150, 1325–1334. View Source
